Lung cancer treatment

Lung cancer, a highly invasive, rapidly metastasizing and prevalent cancer, has become the number one killer among cancers worldwide. Every year, 1.8 million people are diagnosed with lung cancer and 1.6 million die of the disease.

There are two main types of lung cancer, small cell lung cancer (SCLC) and non-SCLC (NSCLC), while the former accounts for about 80% of all lung cancers and is a leading cause of cancer-related deaths in the world. It is a heterogeneous disease that includes several histologies with distinct pathophysiological characteristics and prognoses, such as adenocarcinoma and squamous-cell carcinoma. The key factors that influence treatment decisions are disease stage, histology, performance status, and molecular characteristics; the latter is especially important in the treatment of metastatic disease.

It is important to accurately stage patients with lung cancer as this contributes to treatment options and prognosis. Lung cancer is currently classified using the TNM-8 (tumor, nodes, and metastases) system, in which the size of the primary tumor, the extent of lymph node involvement within the thorax, and the presence of extra-thoracic metastases are used to classify patients into stages. Better access to positron emission tomography with computed tomography (PET-CT) scanning and endobronchial ultrasound (EBUS) for mediastinal lymph node sampling has increased the accuracy of staging for lung cancer. Patients with stage I or II non-small cell lung cancer (NSCLC) are offered surgery, which may be followed by adjuvant treatment depending upon the pathological staging. Those not undergoing surgery due to patient physiology or preferences are offered radical radiotherapy. Treatment for stage III NSCLC is complex but often includes chemoradiation or surgery followed by adjuvant treatments or chemoradiation followed by surgery. Systemic treatment of patients with stage IV NSCLC is guided by histology and predictive biomarkers.

Chemotherapy for NSCLC has revolutionized over recent years and is becoming increasingly more targeted and individually tailored to each patient based on the identification of driver genetic mutations; epidermal growth factor receptor (EGFR), epidermal growth factor receptor thr790met (EGFR T790M), anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS-1).

The first genetically targeted treatment for NSCLC was gefitinib. This is an orally administered treatment that affects the EGFR through tyrosine kinase inhibition. Epidermal growth factor receptor (EGFR), present on the cell surface, facilitates intercellular communication. EGFR selectively targets growth signals and permits the transfer of information. Cancer, being a progressive disease, employs EGFR as a target, which, when impaired, can successfully deregulate the downstream cascade and favor tumorigenesis. According to some reports, ~35% of patients with non-small cell lung cancer (NSCLC) in East Asia have tumors associated with positive EGFR expression. There are now several approved treatments by The National Institute for Health and Care Excellence (NICE) for use in people with EGFR mutation-positive NSCLC: erlotinib, afatanib, and gefitinib. Other targeted treatments that have been approved by NICE are crizotinib for ALK / ROS-1 mutation-positive NSCLC and osimertinib for EGFR T790M mutation-positive NSCLC.

Dacomitinib is a selective and irreversible inhibitor for EGFR. dacomitinib has been officially approved by the FDA in 2018 due to its superior performance in the first-line setting. Clinically, dacomitinib as a first-line treatment would be an optional choice, and hopefully, the third generation may be a salvage treatment after disease progression.

(The following table shows some of the products that are related to prior discussion)

Catalog No. Product Name CAS No.
VC000875 Gefitinib 184475-35-2
VC007249 Gefitinib Hydrochloride 184475-55-6
VC000465 Erlotinib 183321-74-6
VC000851 Erlotinib Hydrochloride 183319-69-9
VC007229 Desmethyl Erlotinib (OSI-420; CP-473420) 183320-51-6
VC210659 Desethynyl Erlotinib 1145671-52-8
VC386633 Crizotinib 877399-52-5
VC005729 Crizotinib Hydrochloride 1415560-69-8
VC005799 Osimertinib (AZD-9291; Mereletinib) 1421373-65-0
VC005801 Osimertinib mesylate (AZD-9291 mesylate; Mereletinib mesylate) 1421373-66-1
VC005795 Mutated EGFR-IN-1 (Osimertinib analog) 1421372-66-8
VC003557 Dacomitinib (PF-00299804; PF-299804) 1110813-31-4

The EGFR exon 20 insertions are generally resistant to most EGFR-TKIs, which may be due to the altered drug-binding pocket of exon 20. Poziotinib has been proven to be a potent inhibitor of both EGFR and HER2 exon 20 insertion mutations through preclinical models and clinical experience. Another novel agent for EGFR exon 20 insertion, TAK-788, has also been reported in 2018 WCLC. The ORR was approximately 40% in NSCLC patients with EGFR exon 20 insertions. Remarkably, the disease control rate could reach up to 100% in this small group of population. Additionally, for HER2 mutations, afatinib has shown some activity through retrospective researches with limited prospective clinical trials assessing its efficacy in HER2 mutation patients. On the other hand, pyrotinib is an oral, irreversible pan-HER receptor TKI. Preclinical data indicated effective antitumor activity in vitro and in vivo.

(The following table shows some of the products that are related to prior discussion)

Catalog No. Product Name CAS No.
VC003423 Poziotinib (HM781-36B; NOV120101) 1092364-38-9
VC389449 Afatinib dimaleate (BIBW 2992MA2) 850140-73-7

The newest class of systemic treatments are immune checkpoint inhibitors: pembrolizumab, nivolumab, and atezolizumab. They act through the programmed death-ligand 1/2 (PD-L1 and PD-L2) and programmed death 1 (PD-1) receptor pathway. PD-L1 and PD-L2 are proteins which are thought to suppress the immune system by binding with the PD-1 receptor on activated T cells (which are responsible for causing cytotoxic death of cancer cells when activated by tumor antigens). Some cancer cells have been found to express PD-L1 and PD-L2 on their cell membrane, effectively providing a cloak of protection from the immune system. These immunotherapies block the PD-L1/2 and PD-1 receptor pathway, thereby removing the brakes on the immune system, allowing cancer cells to be identified and undergo cytotoxic T cell-mediated death. Avelumab is a fully human immunoglobulin G1 (IgG1) monoclonal antibody. Beyond pembrolizumab, nivolumab, and atezolizumab, it is one of the last PD-L1 inhibitors along with durvalumab to access the market. Avelumab had been first approved in the USA for the treatment of metastatic Merkel cell carcinoma. In contrary to other PD-1/PD-L1 drugs, the binding of avelumab to the surface of tumor cells via PD-L1 could induce natural killer cell-mediated antibody-dependent cellular cytotoxicity (ADCC) which may enhance its clinical efficacy.

(The following table shows some of the products that are related to prior discussion)

Catalog No. Product Name CAS No.
VC002667 Pembrolizumab (MK-3475; Lambrolizumab) 1374853-91-4
VC002665 Nivolumab (BMS-936558; ONO-4538; MDX-1106) 946414-94-4

In recent years, several promising drugs for the treatment of lung cancer have been garnering attention. These new treatments have been highlighted in the news, academic and professional conferences, and industry reports. Some of the novel drugs are introduced below.

LOXO-292 - Various multikinase inhibitors (MKI) with some activity against RET have been studied, usually demonstrating low response rates and substantial toxicities. Consequently, efforts are being made to create safer, more potent agents, such as the selective RET inhibitor LOXO-292. In preclinical studies, LOXO-2 demonstrated activity against activating RET fusions/mutations, potential resistance mutations, and brain metastases. At the International Association for the Study of Lung Cancer (IASLC) 19th World Conference on Lung Cancer in September 2018, investigators refreshed their data and announced that unconfirmed responses in the trial had been confirmed. Furthermore, 92% of responses were ongoing, with most lasting for ≥ 6 months. The drug exhibited safety and tolerability in line with highly selective drug design and showed antitumor activity in the central nervous system. In September 2018, LOXO-292 was granted Breakthrough Therapy Designation by the Food and Drug Administration (FDA). Phase 2 cohorts are currently being recruited for LIBRETTO-001, a study evaluating LOXO-292 in solid tumors, RET fusion+ solid tumors, and MTC.

Capmatinib - The receptor tyrosine kinase (RTK) MET (c-Met, cMET, or c-MET) has been established as an enviable therapeutic target in cancer treatment. MET alterations hypothesized to be oncogenic include activating mutations, overexpression, gene amplification, and translocations. However, clinical development of MET inhibitors has been difficult, potentially due to the use of nonselective agents and failure to utilize a firm biomarker-based patient selection strategy during drug development. Capmatinib is a potent, highly selective MET inhibitor with activity limited to a small number of genomic parameters. It has been studied as monotherapy and in combination trials for lung and other types of cancer. Capmatinib was given the Breakthrough Therapy Designation by the FDA for the treatment of patients with metastatic NSCLC harboring METex14 mutation with disease progression before or after platinum-based chemotherapy.

TAK-788 - TAK-788 is an investigational potent, selective tyrosine kinase inhibitor with activity against EGFR and HER2 mutations being evaluated in NSCLC with EGFR exon 20 insertions. At the 2019 ASCO Annual Meeting, updated results from a phase 1/2 first-in-human, open-label, multicenter study demonstrated that TAK-788 exhibits antitumor activity with adverse effects compared to other EGFR TKIs.

BLU-667 - In NSCLC, RET fusions are identified in 2% of NSCLC patients. BLU-667 is a small-molecule oral agent that targets RET alterations. BLU-667 has efficacy in advanced RET-fusion NSCLC and targets the most common RET-fusion partners seen in NSCLC. The toxicity profile is reasonable and manageable, and it is anticipated that once expansion cohort data are complete, registration approval will occur if the response rate holds.

Nintedanib - Nintedanib is the only anti-angiogenic TKI with EMA approval for stage IV NSCLC. It targets VEGFR1-3, PDGFR-α/β, FGFR1-3, Flt3, and Src family kinases. It was approved in combination with docetaxel by the EMA for patients with adenocarcinoma who progress after first-line therapy.

Sorafenib - Phase I and II trials with sorafenib, which targets Raf-1, wild-type B-Raf and B-Raf V600E, VEGFR1-3, PDGFR-β, Flt-3, and c-KIT, suggested clinical activity. However, subsequent phase III trials failed to prove a benefit for sorafenib in addition to platinum-based chemotherapy in the first-line setting in advanced NSCLC patients (ESCAPE, NEXUS) and as a single agent in relapsed/refractory patients following 2 or 3 prior treatment regimens (MISSION).

Sunitinib - Sunitinib targets VEGFR1-3, PDGFR-α/β, FGFR, c-Kit, FLT-3, RET, and CSF 1 receptor. A randomized phase II study of sunitinib (25 mg, 2 weeks on/1 week off) in advanced NSCLC in combination with carboplatin/paclitaxel and bevacizumab (15 mg/kg) was terminated early because of pronounced toxicity.

(The following table shows some of the products that are related to prior discussion)

Catalog No. Product Name CAS No.
VC003031 Capmatinib (INC280; INCB28060) 1029712-80-8
VC000541 Sorafenib (Bay 43-9006) 284461-73-0
VC001263 Sorafenib Tosylate (Bay 43-9006 (Tosylate)) 475207-59-1
VC000463 Sunitinib (SU 11248) 557795-19-4
VC001249 Sunitinib Malate (SU 11248 Malate) 341031-54-7

Although lung cancer has long been a disease characterized by late-stage diagnosis and no progress in treatment options, the last decade has yielded encouraging results with lung cancer screening in high-risk populations and substantial progress with systemic therapies for molecular subgroups of patients with advanced disease. Furthermore, new molecular targets are continuously detected, prompting the development of new therapies. For many subgroups of patients with NSCLC, future combination therapy (using targeted therapies or immunotherapies) could be the ultimate curative option.

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